(R)-3-hydroxybutyrate

Description

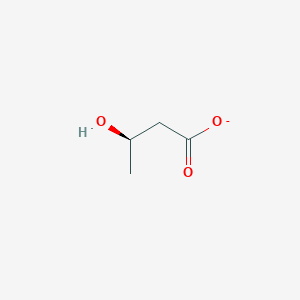

Structure

3D Structure

Properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

(3R)-3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |

InChI Key |

WHBMMWSBFZVSSR-GSVOUGTGSA-M |

SMILES |

CC(CC(=O)[O-])O |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O |

Canonical SMILES |

CC(CC(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the (R)-3-Hydroxybutyrate Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxybutyrate ((R)-3-HB) is a chiral molecule of significant interest in the pharmaceutical and biotechnology sectors. It serves as a key building block for the synthesis of various valuable compounds and has potential applications as a biocompatible polymer and an alternative energy source for the brain. This technical guide provides a comprehensive overview of the core synthesis pathway for this compound, focusing on the key enzymes, their kinetics, and detailed experimental protocols for its production and analysis.

The Core Synthesis Pathway of this compound

The most well-characterized and widely engineered pathway for this compound synthesis originates from the polyhydroxyalkanoate (PHA) biosynthesis pathway found in various bacteria, most notably Cupriavidus necator (formerly Ralstonia eutropha). This pathway involves a two-step enzymatic conversion of the central metabolic intermediate, acetyl-CoA.

The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase (PhaA). Subsequently, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent acetoacetyl-CoA reductase (PhaB). In the context of producing the free acid this compound, the CoA is then cleaved from (R)-3-hydroxybutyryl-CoA, a step that can be catalyzed by endogenous or heterologously expressed thioesterases.

Key Enzymes and Their Kinetic Properties

The efficiency of the this compound synthesis pathway is largely dependent on the kinetic characteristics of the core enzymes, PhaA and PhaB. The following table summarizes the key kinetic parameters for these enzymes from Cupriavidus necator.

| Enzyme | Gene | Substrate | KM | kcat | Optimal pH | Reference |

| β-Ketothiolase | phaA | Acetyl-CoA | 390 µM | - | 7.8 (condensation) | [1] |

| Acetoacetyl-CoA | - | - | 8.1 (cleavage) | [1] | ||

| Acetoacetyl-CoA Reductase | phaB | Acetoacetyl-CoA | 5.7 µM | 102 s-1 | - | [2] |

| NADPH | 149 µM | - | - | [2] |

Experimental Protocols

Fed-Batch Fermentation for this compound Production in Recombinant E. coli

This protocol describes a fed-batch fermentation process for high-density cell growth and subsequent production of this compound in a recombinant E. coli strain expressing the phaA and phaB genes from Cupriavidus necator.

1.1. Media Composition

-

Batch Medium (per liter):

-

KH₂PO₄: 6.67 g

-

(NH₄)₂HPO₄: 4 g

-

MgSO₄·7H₂O: 0.8 g

-

Citric acid: 0.8 g

-

Trace metal solution: 5 mL

-

Glucose: 20 g

-

-

Trace Metal Solution (per liter of 5 M HCl):

-

FeSO₄·7H₂O: 10 g

-

CaCl₂: 2 g

-

ZnSO₄·7H₂O: 2.2 g

-

MnSO₄·4H₂O: 0.5 g

-

CuSO₄·5H₂O: 1 g

-

(NH₄)₆Mo₇O₂₄·4H₂O: 0.1 g

-

Na₂B₄O₇·10H₂O: 0.02 g

-

-

Feeding Solution:

-

Glucose: 500 g/L

-

MgSO₄·7H₂O: 15 g/L

-

Thiamine hydrochloride: 0.25 g/L[3]

-

1.2. Fermentation Conditions [3][4]

-

Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Bioreactor Setup: Add 1.3 L of batch medium to a 2 L bioreactor. Autoclave and cool to 30°C.

-

Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of approximately 0.1.

-

Batch Phase: Grow the culture at 30°C. Maintain the pH at 6.95 by automatic addition of 28% (v/v) NH₄OH. Control the dissolved oxygen (DO) level above 40% saturation by adjusting the agitation speed and airflow.[4]

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution. A two-stage process can be employed: an active growth phase to achieve high cell density, followed by a production phase where a nutrient like nitrogen is limited to channel carbon flux towards this compound synthesis.[4]

Purification of His-tagged PhaA and PhaB from E. coli

This protocol is for the purification of N-terminally His-tagged PhaA and PhaB proteins expressed in E. coli using immobilized metal affinity chromatography (IMAC).

-

Harvest the E. coli cells expressing the His-tagged protein by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM Imidazole, 0.1 mM EDTA) at a ratio of 10 mL per gram of wet cell paste.[6]

-

Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[6]

-

Sonicate the cell suspension on ice to lyse the cells and shear the DNA.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

2.2. Affinity Chromatography [7]

-

Equilibrate a Ni-NTA resin column with lysis buffer.

-

Load the cleared cell lysate onto the column.

-

Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Collect the elution fractions and analyze by SDS-PAGE for purity.

-

Buffer exchange the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl) using a desalting column.[7]

Enzyme Assays

3.1. β-Ketothiolase (PhaA) Activity Assay (Thiolysis Direction)

This assay measures the thiolytic cleavage of acetoacetyl-CoA.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl, pH 8.1

-

10 mM MgCl₂

-

50 µM Coenzyme A (CoA)

-

50 µM Acetoacetyl-CoA

-

-

Procedure:

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified PhaA enzyme (e.g., 5 µL).

-

The reaction is monitored by following the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.

-

3.2. Acetoacetyl-CoA Reductase (PhaB) Activity Assay [7]

This assay measures the NADPH-dependent reduction of acetoacetyl-CoA.

-

Reaction Mixture (1 mL total volume):

-

125 mM Tris-HCl, pH 8.0

-

20 mM NADPH

-

5 mM Acetoacetyl-CoA

-

-

Procedure:

-

Add the buffer, NADPH, and acetoacetyl-CoA to a cuvette and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified PhaB enzyme or cell-free extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).

-

Quantification of this compound

4.1. Sample Preparation and Extraction

-

Centrifuge the fermentation broth to separate the cells and the supernatant.

-

For extracellular (R)-3-HB, the supernatant can be directly analyzed after filtration.

-

For intracellular (R)-3-HB, the cell pellet needs to be lysed. A simple method is to resuspend the pellet in a known volume of water and subject it to several freeze-thaw cycles or sonication.[5] The lysate is then centrifuged, and the supernatant is used for analysis.

4.2. GC-MS Quantification after Silylation [8][9]

-

Derivatization:

-

GC-MS Conditions:

-

Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[8]

-

Injector Temperature: 250°C.[9]

-

Oven Program: Hold at 70°C for 1 min, ramp to 100°C at 4°C/min, then ramp to 295°C at 30°C/min, and hold for 1 min.[8]

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) in full-scan or selected ion monitoring (SIM) mode.

-

4.3. HPLC-UV Quantification [10]

-

HPLC Conditions:

Quantitative Data Summary

The following table presents a summary of reported production titers for this compound and its polymer precursor, PHB, in recombinant E. coli.

| Strain | Fermentation Mode | Carbon Source | Product | Titer (g/L) | Productivity (g/L/h) | Reference |

| E. coli CGSC 4401 (pJC4) | Fed-batch | Whey | PHB | 96.2 | 2.57 | [4] |

| E. coli XL1-Blue (pSYL107) | Fed-batch | Glucose | PHB | 149 | 3.4 | [3] |

| E. coli AF1000 pJBGT3RX | Fed-batch (P-limited) | Glucose | (R)-3-HB | - | 1.5 | [11] |

| E. coli strains | Batch | Glucose | (R)-3-HB | up to 1.98 | - | [12] |

Conclusion

This technical guide has provided an in-depth look at the core synthesis pathway of this compound, detailing the key enzymes, their kinetic properties, and comprehensive experimental protocols for its production and analysis. The provided information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field, enabling them to design and execute experiments for the efficient synthesis and quantification of this important chiral molecule. Further optimization of fermentation strategies and metabolic engineering of production strains hold the promise of even higher yields and productivities in the future.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]

- 4. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysis of E. coli [web.mit.edu]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Efficient Production of Active Polyhydroxyalkanoate Synthase in Escherichia coli by Coexpression of Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. scispace.com [scispace.com]

- 10. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of PHA concentrations from cell density data in Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(R)-3-Hydroxybutyrate: A Multifaceted Molecule in Mammalian Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxybutyrate (BHB), the most abundant ketone body in mammals, has emerged as a critical molecule that extends beyond its traditional role as an alternative energy substrate during periods of low glucose availability. Produced primarily in the liver from the oxidation of fatty acids, BHB levels rise during states of fasting, prolonged exercise, or adherence to a ketogenic diet.[1] Beyond its metabolic functions, BHB acts as a key signaling molecule, exerting profound effects on a variety of cellular processes, including inflammation, oxidative stress, and gene expression. This technical guide provides an in-depth overview of the biological functions of this compound in mammals, with a focus on its metabolic and signaling roles, and details the experimental protocols to investigate these functions.

Metabolic Function of this compound

Under conditions of limited glucose, such as fasting or strenuous exercise, BHB becomes a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[2] In these tissues, BHB is converted back to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

Quantitative Data: this compound Concentrations in Mammals

The circulating levels of this compound can vary significantly depending on the physiological state. The following table summarizes typical and elevated concentrations of BHB in human plasma.

| Physiological State | This compound Concentration (mM) | Reference(s) |

| Basal (Fed State) | < 0.5 | [3] |

| 12-16 hours Fasting | Several hundred micromoles | [1] |

| 2 days Fasting | 1 - 2 | [1] |

| Prolonged Starvation | 6 - 8 | [1] |

| Strenuous Exercise (90 min) | 1 - 2 | [1] |

| Ketogenic Diet | > 2 | [1] |

| Diabetic Ketoacidosis | > 25 | [4] |

Signaling Functions of this compound

Recent research has illuminated the diverse signaling roles of BHB, demonstrating its ability to modulate cellular function through mechanisms independent of its role in energy metabolism. These signaling functions are primarily mediated through three key pathways: inhibition of histone deacetylases (HDACs), suppression of the NLRP3 inflammasome, and activation of G-protein coupled receptors.

Inhibition of Histone Deacetylases (HDACs)

BHB is a direct inhibitor of class I and IIa histone deacetylases (HDACs).[4] By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in oxidative stress resistance and longevity.[4][5]

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Inhibition of the NLRP3 Inflammasome

BHB has been shown to specifically suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[1][6] Mechanistically, BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux from macrophages and reducing the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, which are crucial for inflammasome assembly.[6][7] This inhibitory effect is independent of its metabolism or its interaction with GPR109A.[1]

Caption: this compound inhibits NLRP3 inflammasome activation by preventing K+ efflux and ASC speck formation.

Activation of G-Protein Coupled Receptors (GPCRs)

BHB serves as an endogenous ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).[8] Activation of GPR109A by BHB in various tissues, including adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling effects that can modulate inflammation and metabolism.[9]

Caption: this compound activates the GPR109A receptor, leading to downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological functions.

Quantification of this compound in Plasma

-

Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., 1,4-butanediol) and perform protein precipitation with a suitable solvent (e.g., acetonitrile).

-

Derivatization: Evaporate the supernatant to dryness and derivatize the residue to make BHB volatile for GC analysis. A common method is esterification followed by silylation.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Quantification: Quantify BHB by comparing the peak area of the analyte to that of the internal standard, using a standard curve prepared with known concentrations of BHB.

Caption: Workflow for the quantification of this compound in plasma using GC-MS.

Assessment of Histone Acetylation

-

Cell Culture and Treatment: Culture mammalian cells (e.g., HEK293) and treat with varying concentrations of this compound (e.g., 1-10 mM) for a specified duration (e.g., 8-24 hours).[4]

-

Histone Extraction: Isolate nuclei from treated and control cells and perform acid extraction to purify histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

-

SDS-PAGE and Transfer: Separate equal amounts of histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

NLRP3 Inflammasome Activation Assay

IL-1β Secretion (ELISA):

-

Macrophage Priming and Treatment: Culture bone marrow-derived macrophages (BMDMs) and prime them with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.[1]

-

NLRP3 Activation and BHB Treatment: Treat the primed macrophages with an NLRP3 activator (e.g., ATP, 5 mM) in the presence or absence of various concentrations of this compound (e.g., 1-20 mM) for 1 hour.[1]

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

ASC Speck Formation (Immunoprecipitation and Western Blotting):

-

Cell Lysis and Fractionation: Following treatment as described above, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Immunoprecipitation: Incubate the cell lysates with an anti-ASC antibody to immunoprecipitate ASC specks.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ASC antibody to visualize ASC oligomers.

GPR109A Activation Assay

-

Cell Culture and Transfection: Culture cells expressing GPR109A (e.g., HEK293 cells transfected with a GPR109A expression vector).

-

Adenylyl Cyclase Stimulation and BHB Treatment: Treat the cells with an adenylyl cyclase activator (e.g., forskolin) to increase intracellular cAMP levels. Co-treat the cells with varying concentrations of this compound (e.g., 1-10 mM).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercially available competitive immunoassay kit (e.g., ELISA or HTRF). A decrease in cAMP levels in the presence of BHB indicates GPR109A activation.

Conclusion

This compound is a pleiotropic molecule with significant roles in both metabolism and cellular signaling. Its ability to act as an alternative fuel source, an HDAC inhibitor, an NLRP3 inflammasome suppressor, and a GPR109A agonist highlights its therapeutic potential for a range of conditions, including metabolic disorders, inflammatory diseases, and neurodegenerative conditions. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted biological functions of this intriguing molecule. A deeper understanding of the mechanisms underlying BHB's effects will be crucial for the development of novel therapeutic strategies that harness its beneficial properties.

References

- 1. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Metabolic Cornerstone: A Technical Guide to the Discovery of Endogenous (R)-3-Hydroxybutyrate

For Immediate Release

A comprehensive technical guide detailing the historical discovery, early quantification, and evolving understanding of endogenous (R)-3-hydroxybutyrate. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as D-β-hydroxybutyrate, is now recognized as a critical endogenous metabolite, serving not only as a vital alternative fuel source for the brain and other tissues during periods of low glucose availability but also as a potent signaling molecule with pleiotropic effects on cellular function and gene expression.[1][2] Its journey from being considered a toxic byproduct of incomplete fat metabolism to a "superfuel" and signaling hub is a testament to decades of meticulous scientific inquiry. This technical guide provides an in-depth look at the core discoveries that shaped our understanding of this fascinating molecule, with a focus on the early experimental methodologies that enabled its quantification and the foundational quantitative data that emerged from these studies.

Historical Context: From "Ketonemia" to a Key Metabolic Player

The story of this compound is intrinsically linked to the study of ketosis. In the early 20th century, the presence of "ketone bodies" (acetone, acetoacetate (B1235776), and β-hydroxybutyrate) in the urine and blood was primarily associated with pathological states like diabetic ketoacidosis. However, the therapeutic use of fasting and the ketogenic diet for epilepsy in the 1920s began to shift this perspective. In 1921, endocrinologist Rollin Woodyatt observed that starvation or a diet high in fat and low in carbohydrates led to the production of acetone, β-hydroxybutyrate, and acetoacetate by the liver. This was a crucial first step in recognizing these molecules as products of normal metabolic adaptation.

It was the pioneering work of George F. Cahill Jr. and his colleagues in the 1960s that revolutionized the understanding of this compound's physiological role. Through a series of elegant studies on prolonged starvation in obese patients, Cahill's team demonstrated that this compound becomes the primary fuel for the brain, displacing glucose. This paradigm shift established it as a vital energy substrate, crucial for sparing muscle protein from being broken down for gluconeogenesis during periods of fasting. This research transformed the perception of this compound from a metabolic "poison" to a critical component of metabolic flexibility and survival.

Quantitative Data: Early Insights into Physiological Concentrations

The ability to accurately measure the concentration of this compound in biological fluids was paramount to understanding its physiological significance. The following tables summarize key quantitative data from seminal studies in the 1960s, which for the first time revealed the dynamic range of endogenous this compound concentrations in humans under different metabolic states.

| Metabolic State | Mean Blood this compound Concentration (mM) | Reference |

| Post-absorptive (Overnight Fast) | 0.05 - 0.1 | |

| 3-Day Fast | ~2.0 | |

| 5-6 Week Starvation | 4.0 - 6.0 |

Table 1: Arterial this compound concentrations in obese subjects during prolonged starvation.

| Tissue | Arteriovenous Difference of this compound (mM) after 5-6 Weeks of Starvation | Inference |

| Brain | 0.43 | Significant uptake and utilization as fuel |

| Skeletal Muscle | 0.03 | Moderate uptake and utilization |

| Heart | 0.11 | Significant uptake and utilization |

Table 2: Arteriovenous differences of this compound across different tissues during prolonged starvation, indicating uptake and consumption.

Experimental Protocols: The Dawn of Enzymatic Quantification

Early methods for detecting ketone bodies were often qualitative or semi-quantitative and primarily targeted acetoacetate and acetone. The quantification of this compound, the most abundant ketone body, was a significant analytical challenge. The breakthrough came with the development of an enzymatic assay utilizing the stereospecific enzyme D-(-)-β-hydroxybutyrate dehydrogenase.

Enzymatic Assay for D-(-)-β-Hydroxybutyrate (Williamson, Mellanby, and Krebs, 1962)

This method provided a specific and quantitative way to measure D-(-)-β-hydroxybutyrate in blood and other tissues.

Principle:

The assay is based on the following reversible reaction catalyzed by D-(-)-β-hydroxybutyrate dehydrogenase:

D-(-)-β-Hydroxybutyrate + NAD⁺ ⇌ Acetoacetate + NADH + H⁺

The equilibrium of this reaction lies far to the left. To drive the reaction to the right for the quantification of D-(-)-β-hydroxybutyrate, a "trapping" agent for acetoacetate, such as hydrazine, is used, and the reaction is carried out at an alkaline pH. The increase in NADH is measured spectrophotometrically at 340 nm, which is directly proportional to the initial amount of D-(-)-β-hydroxybutyrate.

Detailed Methodology:

-

Blood Collection and Deproteinization:

-

Collect blood into a heparinized tube.

-

Immediately add a known volume of blood to a tube containing ice-cold perchloric acid (final concentration ~5% w/v).

-

Mix thoroughly and centrifuge to precipitate proteins.

-

Neutralize the supernatant with a solution of potassium carbonate.

-

-

Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Tris buffer (0.1 M, pH 8.5)

-

Hydrazine hydrate (B1144303) (0.4 M)

-

NAD⁺ (2 mM)

-

A sample of the neutralized blood extract.

-

-

-

Enzymatic Reaction and Measurement:

-

Record the initial absorbance at 340 nm.

-

Add a carefully measured amount of D-(-)-β-hydroxybutyrate dehydrogenase enzyme preparation to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 25°C) and monitor the increase in absorbance at 340 nm until the reaction reaches completion (i.e., the absorbance becomes stable).

-

The change in absorbance (ΔA340) is used to calculate the concentration of D-(-)-β-hydroxybutyrate in the sample, using the known molar extinction coefficient of NADH.

-

Micro-method for Enzymatic Determination (Gibbard and Watkins, 1968)

This method adapted the enzymatic assay for smaller sample volumes and improved sensitivity using fluorometry.

Principle:

The principle is the same as the spectrophotometric method, but instead of measuring the absorbance of NADH, its fluorescence is measured, which offers greater sensitivity.

Detailed Methodology:

-

Sample Preparation: Similar deproteinization and neutralization steps as described above are performed on a smaller scale (e.g., using 20-50 µL of blood).

-

Reaction Mixture: The reaction is carried out in a similar buffered solution with NAD⁺ and hydrazine.

-

Fluorometric Measurement:

-

The fluorescence of the reaction mixture is measured before and after the addition of the D-(-)-β-hydroxybutyrate dehydrogenase.

-

The increase in fluorescence due to the production of NADH is compared to that of known standards of D-(-)-β-hydroxybutyrate to determine its concentration in the sample.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

Caption: Synthesis and utilization of this compound.

Experimental Workflow for Enzymatic Quantification

Caption: Workflow for the 1960s enzymatic assay.

Modern Perspective: this compound as a Signaling Molecule

While the initial discovery focused on its role as a metabolite, recent research has unveiled that this compound is also a potent signaling molecule, influencing cellular processes through various mechanisms.

Inhibition of Histone Deacetylases (HDACs)

This compound has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, it increases histone acetylation, leading to changes in chromatin structure and the expression of genes involved in oxidative stress resistance and metabolism.[3][4][5]

Caption: this compound inhibits HDACs.

Activation of G-Protein Coupled Receptors (GPCRs)

This compound acts as a ligand for specific G-protein coupled receptors, such as HCAR2 (GPR109A) and FFAR3 (GPR41).[4][5] This interaction can modulate various downstream signaling cascades, influencing processes like lipolysis and inflammation.

Caption: this compound signaling via GPCRs.

Conclusion

The discovery and characterization of endogenous this compound represent a significant chapter in the history of metabolism. From its initial identification as a marker of metabolic distress to its current status as a key energy substrate and signaling molecule, our understanding has evolved dramatically. The foundational quantitative data and the development of specific enzymatic assays in the mid-20th century were critical milestones that paved the way for the ongoing exploration of its therapeutic potential in a wide range of diseases, from neurological disorders to metabolic syndrome. This guide serves as a testament to the importance of fundamental research and the innovative experimental approaches that continue to illuminate the intricate workings of human physiology.

References

- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymic determination of D(-)-beta-hydroxybutyric acid and acetoacetic acid in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Production of (R)-3-Hydroxybutyrate: A Technical Guide

(R)-3-hydroxybutyrate ((R)-3-HB) is a valuable chiral building block for the synthesis of various fine chemicals, including antibiotics, vitamins, and biodegradable polymers. Its production through enzymatic methods offers high stereoselectivity and mild reaction conditions, making it an attractive alternative to chemical synthesis. This technical guide provides an in-depth overview of the core enzymatic strategies for producing (R)-3-HB, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and drug development professionals.

Core Enzymatic Strategies

The enzymatic synthesis of this compound primarily revolves around three key strategies: the stereoselective reduction of ketoesters, the kinetic resolution of racemic mixtures, and whole-cell biocatalysis using engineered microorganisms. Each approach leverages specific enzymes to achieve high yields and enantiomeric purity.

Stereoselective Reduction of Ketoesters

This widely employed method utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to asymmetrically reduce a prochiral ketone to the desired chiral alcohol. A common substrate for this reaction is ethyl 4-chloroacetoacetate, which is reduced to ethyl (R)-4-chloro-3-hydroxybutanoate, a precursor to (R)-3-HB.

This protocol is adapted from studies on yeast-catalyzed reductions.[1][2]

1. Microorganism and Pre-culture:

-

A suitable yeast strain, such as Saccharomyces cerevisiae or Candida magnoliae, is used.[2]

-

Prepare a pre-culture by inoculating the yeast into a modified YM medium (9 g/L yeast extract, 9 g/L malt (B15192052) extract, 15 g/L peptone, 20 g/L glucose, pH 7.0).[1]

-

Incubate at 30°C with shaking at 200 rpm for approximately 15 hours.[1]

2. Biocatalyst Preparation:

-

Transfer 25 mL of the pre-cultured broth into 225 mL of fresh modified YM medium in a 2-L Erlenmeyer flask.[1]

-

Continue incubation at 30°C with shaking at 200 rpm until the late growth phase is reached.[1]

-

Harvest the yeast cells by centrifugation at 6000 x g for 25 minutes.[1]

3. Reduction Reaction:

-

The reduction is performed in a 20 mL reaction volume containing 0.3 M Tris/HCl buffer (pH 8.5), 2 g of yeast cells, and 0.2 g of glucose.[1]

-

Add ethyl 4-chloroacetoacetate to the desired concentration (e.g., 74 mM).[1]

-

Incubate the reaction mixture at 30°C with shaking.[1]

4. Product Extraction and Analysis:

-

After the reaction, extract the product, ethyl (R)-4-chloro-3-hydroxybutanoate, with an organic solvent such as ethyl acetate (B1210297).

-

Analyze the yield and enantiomeric excess (e.e.) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

| Enzyme/Microorganism | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 84 | 93 | [1] |

| Candida magnoliae cells | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >92 (stoichiometric conversion) | >92 | [2] |

| Recombinant E. coli with Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 90.7 | >99 | [3] |

Whole-Cell Biocatalysis for this compound Production

Metabolically engineered microorganisms, particularly Escherichia coli, are frequently used for the direct production of (R)-3-HB from simple carbon sources like glucose.[4][5] This approach typically involves the heterologous expression of a synthetic pathway.

The core pathway involves two key enzymes:

-

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[4][5]

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[4][5]

Endogenous thioesterases in the host organism then hydrolyze (R)-3-hydroxybutyryl-CoA to release (R)-3-hydroxybutyric acid into the culture medium.[6]

This protocol is a generalized representation based on studies using engineered E. coli.[4]

1. Strain and Plasmid Construction:

-

Use an appropriate E. coli host strain.

-

Construct an expression plasmid containing the genes for β-ketothiolase (phaA) and acetoacetyl-CoA reductase (phaB). Often, a gene for a CoA transferase (pct) is also included to enhance the pathway.[4]

2. Culture Conditions:

-

Grow the engineered E. coli in a suitable fermentation medium containing glucose as the primary carbon source.

-

The addition of acetate to the medium can significantly increase the production of (R)-3-HB.[4]

-

Maintain the culture at an appropriate temperature (e.g., 37°C) and pH with adequate aeration.

3. Induction and Fermentation:

-

Induce the expression of the heterologous genes at an appropriate cell density (e.g., by adding IPTG).

-

Continue the fermentation for a set period (e.g., 24-72 hours), monitoring glucose consumption and (R)-3-HB production.[4][7]

4. Product Recovery and Purification:

-

Separate the cells from the fermentation broth by centrifugation.[7]

-

The supernatant, containing the secreted (R)-3-HB, can be purified using methods such as filtration, activated carbon treatment, and ion-exchange chromatography.[7]

| Microorganism | Key Enzymes Expressed | Carbon Source | Product Concentration (g/L) | Productivity (g/L/h) | Enantiomeric Purity (%) | Reference |

| Engineered E. coli | PhaA, PhaB, PCT | Glucose | 1.0 | - | - | [4] |

| Engineered E. coli | PhaA, PhaB, PCT | Glucose + Acetate | 5.2 | 0.22 | 99.2 | [4] |

| Arxula adeninivorans | thl, phaB | Glucose | 4.84 | 0.023 | 99.9 | [5] |

| Corynebacterium glutamicum | - | Carbon and Nitrogen sources | 11.5 | - | - | [7] |

| Engineered E. coli | - | Glucose | 12.2 | 0.51 | - | [8] |

Enzymatic Transesterification using Lipases

Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are highly effective catalysts for the transesterification reaction to produce esters of this compound.[6][9] A common application is the synthesis of (R)-3-hydroxybutyl this compound from (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol.[6] The enantiomerically pure starting materials are often obtained through enzymatic kinetic resolution, also catalyzed by CAL-B.[9]

This protocol is based on the synthesis of (R)-3-hydroxybutyl this compound.[9]

1. Reaction Setup:

-

Combine racemic ethyl 3-hydroxybutyrate (B1226725) (1 g, 7.6 mmol) and (R)-1,3-butanediol (0.34 g, 3.9 mmol) in a reaction vessel.[9]

-

Add immobilized Candida antarctica lipase B (CAL-B) (70 mg).[9]

2. Reaction Conditions:

-

Gently shake the mixture under reduced pressure (80 mmHg) at 30°C for 6 hours. The reduced pressure helps to remove the ethanol (B145695) byproduct, driving the reaction forward.[9]

3. Product Isolation:

-

Filter the reaction mixture to remove the enzyme.[9]

-

Evaporate the filtrate under reduced pressure (80 mmHg) to separate the unreacted (S)-ethyl 3-hydroxybutyrate as the distillate from the final product, (R)-3-hydroxybutyl this compound.[9]

| Enzyme | Substrates | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | (R)-3-hydroxybutyl this compound | 48 | >90% dr | [9] |

Signaling Pathways and Experimental Workflows

To visualize the biochemical and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient this compound production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Stereospecific Synthesis of (R)-3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxybutyrate, a key chiral building block, is of significant interest in the pharmaceutical and biotechnology sectors. Its applications range from the synthesis of biodegradable polymers to the development of novel therapeutics, including ketone body esters for metabolic health. The stereospecific synthesis of the (R)-enantiomer is crucial for its biological activity and efficacy. This guide provides an in-depth overview of the core methodologies for producing enantiomerically pure this compound, focusing on enzymatic and chemical approaches.

Enzymatic Synthesis: Harnessing Biocatalysis for High Selectivity

Enzymatic methods offer high stereoselectivity under mild reaction conditions, making them a cornerstone of this compound synthesis. Key enzymatic strategies include kinetic resolution and asymmetric reduction.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique that leverages the enantioselectivity of enzymes to separate a racemic mixture. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are frequently employed for this purpose.

One common approach involves the enantioselective hydrolysis of racemic β-butyrolactone. CAL-B selectively hydrolyzes the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the desired (R)-β-butyrolactone unreacted.[1] The (R)-β-butyrolactone can then be converted to various this compound esters.

Alternatively, racemic esters of 3-hydroxybutyrate (B1226725) can be resolved through enantioselective acylation or hydrolysis catalyzed by lipases.[2]

Experimental Protocol: Kinetic Resolution of Racemic β-Butyrolactone [2][3]

-

Reaction Setup: A mixture of racemic β-butyrolactone (50 mmol) and water (30 mmol) is prepared in methyl tert-butyl ether (MTBE) (250 mL).

-

Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) (0.3 g) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at 25°C for 2 hours.

-

Workup: The enzyme is removed by filtration. The filtrate is then subjected to an aqueous workup to separate the unreacted (R)-β-butyrolactone from the (S)-3-hydroxybutanoic acid.

-

Esterification: The resulting (R)-β-butyrolactone (23 mmol) is reacted with ethanol (B145695) (50 mL) in the presence of a catalytic amount of sulfuric acid (0.2% v/v) at 25°C for 48 hours to yield ethyl this compound.

Asymmetric Reduction of β-Ketoesters

The asymmetric reduction of β-ketoesters, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, is a direct and efficient route to enantiomerically pure this compound esters. This transformation is often catalyzed by carbonyl reductases or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or engineered E. coli.[4][5] These biocatalysts often contain oxidoreductases that exhibit high stereoselectivity.[6][7]

The process typically requires a cofactor, such as NADPH, which is often regenerated in situ by coupling the reduction with the oxidation of a co-substrate like glucose or ethanol.[4][8]

Experimental Protocol: Biocatalytic Reduction of Methyl Acetoacetate using Engineered E. coli [4]

-

Biocatalyst Preparation: Engineered E. coli cells co-expressing a carbonyl reductase from Acetobacter sp. and a glucose dehydrogenase from Bacillus subtilis are prepared.

-

Reaction Mixture: The reaction is carried out in a phosphate (B84403) buffer (200 mM, pH 7.0) containing methyl acetoacetate (MAA) (up to 1000 mM), glucose (for cofactor regeneration), and the engineered E. coli cells (60 mg/mL).

-

Reaction Conditions: The mixture is incubated at 35°C with agitation (180 rpm). The pH is maintained at approximately 7.0 by periodic addition of a base.

-

Monitoring and Workup: The reaction progress is monitored by gas chromatography (GC). Upon completion, the product, methyl this compound, is extracted with ethyl acetate.

Chemo-Enzymatic Synthesis: A Hybrid Approach

Chemo-enzymatic methods combine the high selectivity of enzymatic reactions with the efficiency of chemical transformations to achieve the desired product. A prominent example is the synthesis of (R)-3-hydroxybutyl this compound, a ketone body ester, starting from racemic β-butyrolactone.[1]

This multi-step process begins with the enzymatic kinetic resolution of racemic β-butyrolactone as described previously. A portion of the resulting (R)-β-butyrolactone is then chemically reduced to (R)-1,3-butanediol, while another portion is converted to an ester of this compound. Finally, these two enantiopure precursors are coupled, often using a lipase like CAL-B, to form the final product.[1]

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation of β-ketoesters is a powerful chemical method for the synthesis of this compound. This approach utilizes chiral transition metal catalysts, typically based on ruthenium complexed with chiral phosphine (B1218219) ligands such as BINAP.[9][10]

The reaction involves the direct hydrogenation of the keto group, with the chiral catalyst directing the stereochemical outcome to produce the (R)-alcohol with high enantiomeric excess. This method is highly efficient and scalable, making it suitable for industrial applications.[11]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate [9]

-

Catalyst Preparation: A ruthenium complex catalyst is prepared, for example, from [RuCl2(benzene)]2 and a chiral phosphine ligand.

-

Reaction Setup: Methyl acetoacetate and the ruthenium catalyst (mole ratio of approximately 1:0.0005 to 1:0.005) are added to an organic solvent in an autoclave.

-

Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen (1-20 bar). The reaction is carried out at a controlled temperature (20-80°C) for 12-24 hours.

-

Workup and Purification: After the reaction, the solvent is removed, and the product, methyl this compound, is purified by distillation.

Quantitative Data Summary

| Synthesis Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Enzymatic Transesterification | Racemic ethyl 3-hydroxybutyrate & (R)-1,3-butanediol | CAL-B | (R)-3-hydroxybutyl this compound | 48 | >90% dr | [2] |

| Asymmetric Hydrogenation | Methyl acetoacetate | Ruthenium complex | Methyl this compound | 94.7 | 94% ee | [9] |

| Asymmetric Hydrogenation | Ethyl acetoacetate | Ruthenium complex | Ethyl this compound | 98.5 | 94.5% ee | [12] |

| Biocatalytic Reduction | Methyl acetoacetate | Engineered E. coli | Methyl this compound | >99 | >99% ee | [4] |

Visualizing the Synthetic Pathways

Enzymatic Kinetic Resolution and Subsequent Esterification

Caption: Enzymatic kinetic resolution of racemic β-butyrolactone using CAL-B.

Asymmetric Hydrogenation of a β-Ketoester

Caption: Stereoselective synthesis via asymmetric hydrogenation.

Chemo-Enzymatic Pathway to a Ketone Body Ester

Caption: A multi-step chemo-enzymatic synthesis workflow.

References

- 1. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl this compound [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-HBDH - Creative Enzymes [creative-enzymes.com]

- 7. 3-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. NADPH-dependent reduction of ethyl acetoacetate coupled with ethanol oxidation in Kloeckera magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis process of (R)-3-hydroxybutyric acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

(R)-3-Hydroxybutyrate: A Multifaceted Signaling Molecule Beyond Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-3-hydroxybutyrate (BHB), the most abundant ketone body, has long been recognized as a crucial alternative energy source for the brain and peripheral tissues during periods of low glucose availability, such as fasting or strenuous exercise.[1] However, a growing body of evidence has elevated BHB from a simple metabolite to a complex signaling molecule with pleiotropic effects on cellular function and organismal health.[2][3] This guide provides a comprehensive technical overview of BHB's signaling roles, focusing on its receptor-mediated actions and its function as an epigenetic modulator. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BHB signaling pathways in various disease contexts, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.

Core Signaling Mechanisms of this compound

BHB exerts its signaling functions through two primary, well-documented mechanisms:

-

G-Protein-Coupled Receptor (GPCR) Activation: BHB acts as an endogenous ligand for specific cell surface GPCRs, initiating downstream intracellular signaling cascades.

-

Histone Deacetylase (HDAC) Inhibition: BHB can directly inhibit the activity of Class I HDACs in the nucleus, leading to epigenetic modifications that alter gene expression.

These mechanisms are not mutually exclusive and contribute to a wide array of physiological responses, including reduced inflammation, enhanced mitochondrial function, and neuroprotection.[2]

Receptor-Mediated Signaling

BHB is a known agonist for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3).

Hydroxycarboxylic Acid Receptor 2 (HCAR2 / GPR109A)

HCAR2, also known as GPR109A or the niacin receptor, is a Gi/o-coupled receptor highly expressed in adipocytes and various immune cells.[4][5] The activation of HCAR2 by BHB leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] This cascade has significant metabolic and anti-inflammatory consequences.

Signaling Pathway:

Physiological Consequences:

-

Anti-lipolytic Effect: In adipocytes, the HCAR2-mediated decrease in cAMP reduces the activity of protein kinase A (PKA), a key driver of lipolysis. This serves as a negative feedback loop where high ketone levels prevent excessive fatty acid release from adipose tissue, thereby mitigating the risk of ketoacidosis.[7][8]

-

Anti-inflammatory Effects: HCAR2 activation in immune cells, such as macrophages and microglia, has been shown to suppress inflammatory responses.[4][9] This is crucial for the neuroprotective effects observed with BHB.

Free Fatty Acid Receptor 3 (FFAR3 / GPR41)

FFAR3 is another Gi/o-coupled receptor that responds to short-chain fatty acids. The role of BHB at this receptor is complex, with some studies reporting it as an antagonist while others suggest it acts as an agonist.[10][11]

-

As an Antagonist: Some research indicates that BHB antagonizes FFAR3, thereby suppressing sympathetic nervous system activity that would otherwise be stimulated by short-chain fatty acids like propionate.[2][10] This may contribute to a reduction in the overall metabolic rate during fasting.[10]

-

As an Agonist: Conversely, other studies have identified BHB as an agonist at FFAR3, particularly in sympathetic neurons, where its activation leads to the inhibition of N-type calcium channels.[11]

This discrepancy highlights the need for further research to elucidate the context-dependent activity of BHB at FFAR3.

Epigenetic Regulation via HDAC Inhibition

Beyond cell surface receptors, BHB can freely cross cellular and nuclear membranes to act as an endogenous inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC4.[6]

HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, which relaxes chromatin and facilitates the transcription of specific genes.[6]

Mechanism of Action:

Physiological Consequences:

-

Oxidative Stress Resistance: BHB-mediated HDAC inhibition leads to the upregulation of genes involved in combating oxidative stress, such as Forkhead Box Protein O3 (FOXO3A) and Metallothionein 2 (MT2).[6][12]

-

Neuroprotection and Plasticity: The increased expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), is another key outcome of HDAC inhibition by BHB.[13] This mechanism is thought to underlie many of the cognitive and mood-related benefits of ketosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets.

Table 1: Receptor Activation Data

| Ligand | Receptor | Assay Type | Species | EC50 / Ki | Citation(s) |

| This compound | HCAR2 (GPR109A) | cAMP Inhibition | Human | 0.7 mmol/L (EC50) | [6] |

| This compound | FFAR3 (GPR41) | Functional Antagonism | Mouse | 0.7 mmol/L (Ki) | [2] |

| This compound | FFAR3 (GPR41) | N-type Ca2+ Channel Inhibition | Rat | Agonist (EC50 not specified) | [11] |

Note: The activity of BHB at FFAR3 is debated. The table reflects conflicting reports of both antagonistic and agonistic effects.

Table 2: HDAC Inhibition Data

| Ligand | Target | Assay Type | IC50 | Citation(s) |

| This compound | HDAC1 | In vitro enzymatic assay | 2.4 - 5.3 mmol/L | [6] |

| This compound | HDAC3 | In vitro enzymatic assay | 2.4 - 5.3 mmol/L | [6] |

| This compound | HDAC4 | In vitro enzymatic assay | 2.4 - 5.3 mmol/L | [6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the signaling activity of this compound.

Protocol 1: HTRF cAMP Assay for HCAR2 (Gi-coupled) Activation

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing HCAR2 following treatment with BHB, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Experimental Workflow:

Methodology:

-

Cell Preparation: Culture CHO-K1 or HEK293 cells stably expressing human HCAR2. Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[14]

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration predetermined to elicit ~80% of its maximal response (EC80).

-

Assay Plate Setup: In a 384-well plate, dispense 5 µL of the cell suspension into each well.[14] Add 5 µL of the BHB dilutions to the appropriate wells. To stimulate cAMP production, add 5 µL of the forskolin solution to all wells except the negative control.

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature.[14]

-

cAMP Detection: Add 5 µL of the HTRF cAMP-d2 conjugate solution, followed by 5 µL of the Europium cryptate-labeled anti-cAMP antibody solution to each well.[14]

-

Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[14]

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: Calculate the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the BHB concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric HDAC Activity Assay

This protocol outlines a method to measure the inhibitory effect of BHB on Class I HDAC activity using a fluorogenic substrate.

Methodology:

-

Reagent Preparation: Prepare the HDAC assay buffer. Dilute the recombinant human HDAC1 enzyme and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer. Prepare serial dilutions of this compound.

-

Assay Plate Setup: In a black 96-well plate, add assay buffer to all wells. Add the BHB dilutions to the test wells and a known HDAC inhibitor (e.g., Trichostatin A) to the positive control wells.[15]

-

Enzyme Addition: Add the diluted HDAC1 enzyme to all wells except the blank control.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[9]

-

Reaction Development: Stop the deacetylation reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a protease like trypsin that cleaves the deacetylated substrate to release the fluorophore). Incubate for an additional 15-20 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[15]

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each BHB concentration relative to the vehicle control and plot the values to determine the IC50.

Protocol 3: Western Blot for Histone Acetylation

This protocol details the detection of changes in global histone H3 acetylation (e.g., at lysine (B10760008) 9, H3K9ac) in cells treated with BHB.

Methodology:

-

Cell Treatment: Culture cells (e.g., HEK293T) and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Histone Extraction: Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation marks.[4] Lyse the cells and isolate nuclei. Extract histone proteins from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).[4] Neutralize the acid extract.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of histone protein (e.g., 10-15 µg) in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated-Histone H3 (e.g., anti-AcH3K9) overnight at 4°C.[2]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

For a loading control, strip the membrane and re-probe with an antibody against total Histone H3.

-

-

Detection: Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.[4]

-

Data Analysis: Perform densitometric analysis of the bands. Normalize the intensity of the acetylated histone band to the corresponding total histone H3 band to determine the relative change in acetylation.[2]

Conclusion and Future Directions

This compound is a dynamic signaling molecule that bridges the metabolic state of an organism to cellular regulation and gene expression. Its actions through HCAR2 and as an HDAC inhibitor present compelling targets for therapeutic intervention in a range of diseases. The quantitative data and protocols provided in this guide offer a foundational framework for researchers and drug developers to explore and harness the signaling properties of BHB. Future research should focus on further elucidating the context-dependent role of BHB at the FFAR3 receptor, identifying additional downstream targets of BHB-induced epigenetic changes, and developing selective agonists that can mimic the therapeutic benefits of BHB without the need for strict ketogenic diets.

References

- 1. View of Hydroxycarboxylic acid receptors in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Reactome | HCAR2 binds HCAR2 ligands [reactome.org]

- 8. (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Hydroxybutyrate Modulates N-Type Calcium Channels in Rat Sympathetic Neurons by Acting as an Agonist for the G-Protein-Coupled Receptor FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxycarboxylic acid HCA2 cAMP (FAST-0350C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 13. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 15. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of (R)-3-Hydroxybutyrate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxybutyrate (R-3HB) is a chiral molecule of significant interest in the pharmaceutical and chemical industries, serving as a valuable building block for the synthesis of a variety of fine chemicals, including antibiotics, vitamins, and biodegradable polymers. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of enantiomerically pure R-3HB. This technical guide provides a comprehensive overview of the core metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols involved in the bacterial production of this compound.

Core Biosynthetic Pathways

The primary route for this compound production in bacteria is intricately linked to the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers. The most well-characterized pathway involves a three-step enzymatic conversion of acetyl-CoA. However, metabolic engineering has enabled the development of direct synthesis routes that bypass the polymer formation, leading to the extracellular accumulation of R-3HB.

The Classical Polyhydroxybutyrate (PHB) Synthesis Pathway

The canonical pathway for poly(R-3-hydroxybutyrate) (PHB) synthesis serves as the foundational understanding for R-3HB production. This pathway is prevalent in numerous bacterial species, with Cupriavidus necator (formerly Ralstonia eutropha) being a model organism for its study.[1][2] The key enzymatic steps are:

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase , encoded by the phaA gene.[3][4]

-

Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA. This NADPH-dependent reduction is catalyzed by acetoacetyl-CoA reductase , encoded by the phaB gene.[3][4]

-

Polymerization: The (R)-3-hydroxybutyryl-CoA monomers are polymerized into PHB by PHA synthase , encoded by the phaC gene.[3]

This compound can be subsequently obtained through the enzymatic or chemical depolymerization of the accumulated PHB.

Direct Biosynthesis of this compound

Metabolic engineering strategies have been employed, particularly in non-native producers like Escherichia coli, to facilitate the direct production and secretion of R-3HB, thereby avoiding the energy-intensive steps of polymerization and depolymerization.[5][6] This is typically achieved by:

-

Expressing phaA and phaB: The genes for β-ketothiolase and acetoacetyl-CoA reductase are introduced and overexpressed.

-

Bypassing PHA Synthase: The phaC gene is omitted to prevent the formation of PHB.

-

Hydrolysis of (R)-3-hydroxybutyryl-CoA: The intermediate (R)-3-hydroxybutyryl-CoA is hydrolyzed to R-3HB and Coenzyme A. This step can be catalyzed by endogenous thioesterases in the host organism, such as TesB in E. coli.[6]

Regulation of Biosynthesis

The biosynthesis of PHB, and consequently R-3HB, is tightly regulated in bacteria, primarily in response to nutrient availability. Understanding these regulatory networks is crucial for optimizing production strains and fermentation processes.

Nutrient Limitation

The accumulation of PHB is often triggered by a limitation of essential nutrients such as nitrogen or phosphorus in the presence of an excess carbon source.[1][7] This nutrient stress leads to an increase in the intracellular acetyl-CoA pool and the NADPH/NADP+ ratio, which in turn activates the PHB biosynthetic pathway.[8][9] Fed-batch fermentation strategies often exploit this by initially growing the culture to a high cell density under nutrient-sufficient conditions, followed by a nutrient-limiting phase to induce product formation.[3][10]

Regulatory Networks

In organisms like Cupriavidus necator, complex regulatory networks govern PHA synthesis. These can involve global regulators that respond to the overall physiological state of the cell. For instance, quorum sensing, a cell-density-dependent regulatory system, has been shown to influence PHA production in some bacteria.[3][4][8] In Pseudomonas aeruginosa, the LasR-I quorum-sensing system is implicated in the regulation of PHA biosynthesis.[8]

Data Presentation: Quantitative Production of this compound

The following tables summarize quantitative data from various studies on the production of this compound in different bacterial systems.

Table 1: Production of this compound in Recombinant Escherichia coli

| Strain | Genetic Modification | Cultivation Method | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Q5081 | Pathway optimization, NADPH regeneration, central metabolism regulation | Fed-batch | Glucose | 75.7 | 0.34 | 1.26 | [11] |

| BL21(DE3) | Overexpression of phaA, phaB, tesB | Fed-batch | Glucose | 12 | - | - | [6] |

| MG1655(DE3) | Overexpression of phaA, phaB, ptb-buk | Shake flask | Glucose | 2.92 | - | - | [8][12] |

| AF1000 pJBGT3RX | Expression of H. boliviensisphaA and phaB | Phosphate-limited fed-batch | Glucose | 6.8 | - | 1.5 | [3][13] |

| E. coli BL21 | Overexpression of zwf and yciA | Nitrogen-limited fed-batch | Glucose | 16.3 | - | 1.52 | [4] |

| AF1000 | Overexpression of zwf and yciA | Nitrogen-depleted fed-batch | Glucose | - | 0.21 | - | [14] |

Table 2: Production of Poly(R-3-hydroxybutyrate) in Cupriavidus necator

| Strain | Cultivation Method | Carbon Source | PHB Concentration (g/L) | PHB Content (% of CDW) | Productivity (g/L/h) | Reference |

| C. necator H16 | Fed-batch | Glucose | 157 | - | 3.2 | [15] |

| C. necator | Fed-batch | Fructose | 101 | - | 2.8 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of this compound.

Construction of a Recombinant E. coli Strain for this compound Production

a. Gene Amplification: The phaA and phaB genes are amplified from the genomic DNA of a suitable donor organism, such as Cupriavidus necator, using polymerase chain reaction (PCR). Primers are designed to include appropriate restriction sites for subsequent cloning.

b. Vector Preparation: A suitable high-copy number expression vector (e.g., pET series, pTrc99a) is digested with the corresponding restriction enzymes. The linearized vector is then purified.

c. Ligation and Transformation: The amplified phaA and phaB fragments are ligated into the prepared expression vector. The ligation mixture is then used to transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).

d. Selection and Verification: Transformed cells are plated on selective agar medium containing the appropriate antibiotic. Positive colonies are screened by colony PCR and plasmid DNA is isolated for verification by restriction digestion and DNA sequencing.

Shake Flask Cultivation for this compound Production

a. Media Preparation: A suitable medium, such as Luria-Bertani (LB) or a defined mineral medium (e.g., M9 minimal medium), is prepared and supplemented with a carbon source (e.g., 20 g/L glucose) and the appropriate antibiotic.

b. Inoculation and Growth: A single colony of the recombinant E. coli strain is used to inoculate a starter culture, which is grown overnight. The main culture is then inoculated with the starter culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

c. Induction and Cultivation: The culture is grown at 30-37°C with shaking (e.g., 200 rpm). When the OD600 reaches a mid-log phase (e.g., 0.4-0.6), protein expression is induced by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for lac-based promoters). The cultivation is continued for 24-72 hours.

Fed-Batch Fermentation for High-Density Production

a. Bioreactor Setup: A laboratory-scale bioreactor is prepared with a defined mineral medium. The pH is controlled (e.g., at 7.0) by the automated addition of a base (e.g., NH4OH), and the dissolved oxygen (DO) is maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

b. Batch and Fed-Batch Phases: The fermentation is initiated as a batch culture. Once the initial carbon source is depleted (indicated by a sharp increase in DO), a concentrated feeding solution containing the carbon source (e.g., glucose) and other necessary nutrients is supplied to the bioreactor. The feeding rate can be controlled to maintain a desired specific growth rate.

c. Nutrient Limitation for Production: To induce this compound production, the feeding strategy can be adjusted to create a limitation of a specific nutrient, such as nitrogen or phosphorus, while maintaining an excess of the carbon source.[3]

Analytical Methods for this compound Quantification

a. High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Culture supernatant is collected by centrifugation and filtered through a 0.22 µm syringe filter.

-

Chromatographic Conditions: An ion-exchange column (e.g., Aminex HPX-87H) is typically used with a mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4).

-

Detection: this compound is detected using a refractive index (RI) or ultraviolet (UV) detector at 210 nm.

-

Quantification: The concentration is determined by comparing the peak area to a standard curve of pure this compound.

b. Gas Chromatography (GC):

-

Sample Preparation: this compound in the culture supernatant is derivatized to a volatile ester (e.g., methyl or ethyl ester) through esterification.

-

Chromatographic Conditions: A capillary column with a suitable stationary phase (e.g., DB-5) is used. The oven temperature is programmed to separate the components.

-

Detection: The derivatized product is detected using a flame ionization detector (FID).

-

Quantification: The concentration is determined using an internal standard and a calibration curve.

Enzyme Assays

a. β-Ketothiolase (PhaA) Assay: The activity of β-ketothiolase can be measured by monitoring the CoA-dependent thiolysis of acetoacetyl-CoA at 303 nm. The reaction mixture typically contains Tris-HCl buffer, MgCl2, acetoacetyl-CoA, and CoA. The reaction is initiated by adding the cell-free extract containing the enzyme.

b. Acetoacetyl-CoA Reductase (PhaB) Assay: The activity of acetoacetyl-CoA reductase is determined by monitoring the oxidation of NADPH at 340 nm. The assay mixture contains Tris-HCl buffer, acetoacetyl-CoA, and NADPH. The reaction is started by the addition of the cell-free extract.

Conclusion

The microbial biosynthesis of this compound represents a highly promising avenue for the sustainable production of this valuable chiral chemical. Through a deep understanding of the underlying metabolic pathways, regulatory networks, and the application of advanced metabolic engineering and fermentation strategies, significant improvements in production titers, yields, and productivities have been achieved. This technical guide provides a foundational resource for researchers and professionals in the field, offering insights into the core principles and practical methodologies for the successful development of bacterial cell factories for this compound production. Further research focusing on systems metabolic engineering, synthetic biology, and bioprocess optimization will continue to drive the advancement of this technology towards industrial-scale implementation.

References

- 1. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhaP Is Involved in the Formation of a Network on the Surface of Polyhydroxyalkanoate Inclusions in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing and the anaerobic regulator (ANR) control polyhydroxyalkanoate (PHA) production in Pseudomonas chlororaphis PA23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. [Involvement of quorum-sensing in biosynthesis of polyhydroxyalkanoates in Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. A simple and efficient method for poly-3-hydroxybutyrate quantification in diazotrophic bacteria within 5 minutes using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

An In-depth Technical Guide on the Natural Occurrence of (R)-3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-hydroxybutyrate ((R)-3-HB), a naturally occurring chiral molecule, is a versatile metabolite and signaling molecule found across biological kingdoms. In microorganisms, it is the primary monomer of polyhydroxyalkanoates (PHAs), which serve as intracellular carbon and energy reserves. In animals, including humans, (R)-3-HB is a major ketone body, providing a crucial alternative energy source to glucose, particularly for the brain during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. Emerging research has also identified (R)-3-HB in plants, where it appears to function as a signaling molecule involved in growth regulation and stress responses. This technical guide provides a comprehensive overview of the natural occurrence of (R)-3-HB, its biosynthesis, and its diverse physiological roles. It includes a compilation of quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its key metabolic and signaling pathways.

Natural Occurrence and Quantitative Levels of this compound

This compound is ubiquitously present in nature, from single-celled organisms to complex multicellular life forms. Its concentration varies significantly depending on the organism, tissue, and physiological state.

In Microorganisms

Numerous bacteria and archaea synthesize and accumulate this compound in the form of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polyester.[1][2] This polymer is stored in intracellular granules when carbon sources are abundant but other essential nutrients like nitrogen or phosphorus are limited.[1][2] The PHB content can be substantial, reaching up to 80% of the organism's dry weight in some species.[2]

Table 1: Polyhydroxybutyrate (PHB) Content in Various Bacterial Species

| Bacterial Species | Carbon Source | PHB Content (% of Cell Dry Weight) | Reference(s) |

| Cupriavidus necator | Fructose | 4.6 g/L (production) | [3] |

| Cupriavidus necator | Kitchen Waste | 84.54% | [4] |

| Cupriavidus necator | Corn Biorefinery Products | 62-70% | [5] |

| Cupriavidus necator | Wheat Straw | 80.1% | [1] |

| Bacillus megaterium | Glucose | 50.1% | [6] |

| Bacillus megaterium | Kraft Lignin | 73% | [7] |

| Pseudomonas putida | Gluconate | 19% (as PHBHHx) | [8] |

| Aeromonas hydrophila | Gluconate | 15% (as PHBHHx) | [8] |

In Animals and Humans